REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:16])[C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[N:7]=1>C(O)C.[Pd]>[NH2:12][C:8]1[N:7]=[C:6]([CH2:5][C:4]([N:3]([O:2][CH3:1])[CH3:16])=[O:15])[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CON(C(CC1=NC(=CC=C1)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washing the solid with 10 mL of methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
used for the next reaction without further purification (84.4 mg, 53%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=CC(=N1)CC(=O)N(C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |